molecular formula C17H18N4O6 B2362789 Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate CAS No. 338794-84-6

Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate

Cat. No. B2362789
CAS RN: 338794-84-6
M. Wt: 374.353
InChI Key: NRFMVICTDIMTTN-UHFFFAOYSA-N
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Description

Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate is a chemical compound . It is a pyridine derivative, which are known to exhibit various biological activities, including antitumor, antimalarial, anti-inflammatory, and antiviral properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of arylmethylidenecyanoacetic esters with N-arylamides of malonic acid . This reaction leads to the formation of previously unknown diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates in 15–83% yields .


Molecular Structure Analysis

The molecular structure of this compound is C24H26N2O5 . The packing of molecules in the crystal lattice showed that the molecules are bound into dimers via intermolecular hydrogen bonds .


Chemical Reactions Analysis

The reaction proceeds in absolute ethanol at room temperature in the presence of catalytic amounts of piperidine as a basic catalyst . The intermediate Michael adduct, formed as a result of the reaction of arylmethylidene cyanoacetic esters with malonic acid N-arylamides, can undergo heterocyclization both at the cyano and at the ethoxycarbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point, melting point, density, molecular formula, and molecular weight .

Scientific Research Applications

Antibacterial Activity

The synthesized compound exhibits moderate antibacterial activity . Researchers have studied its effectiveness against bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Antitumor Potential

Certain pyridine derivatives containing a 2-pyridone moiety have demonstrated antitumor activity . Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate could be explored further in cancer research.

Antimalarial Applications

Pyridine derivatives have also shown promise as antimalarial agents . Investigating the compound’s efficacy against malaria parasites could lead to valuable insights.

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some pyridine derivatives exhibit anti-inflammatory activity . Researchers might explore whether Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate has similar effects.

Antiviral Potential

Pyridine-based compounds have been investigated for their antiviral properties . Understanding how this compound interacts with viruses could be valuable for drug development.

Synthetic Building Blocks

Pyridine derivatives serve as synthons for constructing more complex heterocyclic compounds . Researchers can use Diethyl 6-amino-2-oxo-1-[(3-pyridinylcarbonyl)amino]-1,2-dihydro-3,5-pyridinedicarboxylate as a building block in organic synthesis.

properties

IUPAC Name

diethyl 2-amino-6-oxo-1-(pyridine-3-carbonylamino)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O6/c1-3-26-16(24)11-8-12(17(25)27-4-2)15(23)21(13(11)18)20-14(22)10-6-5-7-19-9-10/h5-9H,3-4,18H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFMVICTDIMTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N(C1=O)NC(=O)C2=CN=CC=C2)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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